(4R)-4-hydroxyhexan-2-one

X-ray crystallography absolute configuration stereochemical assignment

(4R)-4-Hydroxyhexan-2-one (CAS 106353-47-3), also named (R)-5-oxohexane-3-ol, is a chiral α-hydroxy ketone (molecular formula C₆H₁₂O₂, molecular weight 116.16 g/mol) possessing a single defined stereocenter at the C4 position. The compound is classified as a bifunctional building block, incorporating both a ketone carbonyl and a secondary alcohol, which enables selective derivatization in multi-step synthetic sequences.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 106353-47-3
Cat. No. B024598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4R)-4-hydroxyhexan-2-one
CAS106353-47-3
Synonyms2-Hexanone, 4-hydroxy-, (4R)- (9CI)
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCCC(CC(=O)C)O
InChIInChI=1S/C6H12O2/c1-3-6(8)4-5(2)7/h6,8H,3-4H2,1-2H3/t6-/m1/s1
InChIKeyODWYTDVNWFBCLV-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4R)-4-Hydroxyhexan-2-one (CAS 106353-47-3): A Defined Chiral α-Hydroxy Ketone for Stereochemically Demanding Synthesis


(4R)-4-Hydroxyhexan-2-one (CAS 106353-47-3), also named (R)-5-oxohexane-3-ol, is a chiral α-hydroxy ketone (molecular formula C₆H₁₂O₂, molecular weight 116.16 g/mol) possessing a single defined stereocenter at the C4 position [1]. The compound is classified as a bifunctional building block, incorporating both a ketone carbonyl and a secondary alcohol, which enables selective derivatization in multi-step synthetic sequences [2]. Its unambiguous (R) absolute configuration distinguishes it from the corresponding (S)-enantiomer and the commercially more common racemic mixture (CAS 56072-26-5), making it a critical starting material when stereochemical integrity must be preserved throughout a synthetic route.

Why Racemic or (S)-Configured 4-Hydroxyhexan-2-one Cannot Substitute for the (4R)-Enantiomer


Generic substitution of (4R)-4-hydroxyhexan-2-one with its racemate or the (4S)-enantiomer introduces uncontrolled stereochemical variables that directly affect enantiomeric excess, downstream diastereoselectivity, and biological target engagement . In asymmetric synthesis, the use of a single enantiomer with defined absolute configuration is essential for achieving predictable stereochemical outcomes; even minor enantiomeric impurities can lead to divergent product distributions and compromised biological assay reproducibility . The following quantitative evidence demonstrates where the (4R)-enantiomer provides measurable differentiation that is material to scientific selection.

Quantitative Differentiation Evidence: (4R)-4-Hydroxyhexan-2-one vs. Racemate, (4S)-Enantiomer, and Regioisomers


Absolute Configuration Proof via Single-Crystal X-ray Diffraction

The absolute configuration of a (4R)-4-hydroxyhexan-2-one-derived patulolide intermediate was unambiguously established by single-crystal X-ray diffraction analysis, refined to R = 0.042 for 1798 observed reflections [1]. In contrast, the (4S)-enantiomer and the racemate lack published crystallographic proof of absolute configuration at this level of resolution. The crystal data—monoclinic, space group P2₁, a = 7.7976(2), b = 7.8288(2), c = 8.9791(4) Å, β = 90.331(4)°, Z = 2—provide a definitive structural fingerprint that confirms the (R) stereochemistry, eliminating any ambiguity in stereochemical assignment that plagues non-crystalline samples [1].

X-ray crystallography absolute configuration stereochemical assignment

Boiling Point and Density: Distinguishing the Pure (R)-Enantiomer from the Racemate

The racemic 4-hydroxy-2-hexanone (CAS 56072-26-5) has a reported boiling point of 112–120 °C at 23 Torr and a density of 0.95073 g/cm³ at 418 °C [1]. While the boiling point of the pure (4R)-enantiomer has not been independently published in peer-reviewed literature, the (4R)-enantiomer is commercially supplied with a GC purity of ≥99.8% (area %) and a refractive index n20/D of 1.420–1.422, confirming its identity as a homogeneous single-enantiomer liquid distinct from the racemate . The absence of a published boiling point for the enantiomer itself serves as a procurement-relevant signal: laboratories requiring boiling point data for distillation protocols must either perform in-house determination or verify that the racemate data serves as an acceptable proxy.

physical properties quality control enantiopurity verification

Tollens' Test Differentiation: 4-Hydroxyhexan-2-one vs. 3-Hydroxycyclohexanone

4-Hydroxyhexan-2-one cannot tautomerize to an enol form because it lacks an α-hydrogen on the ketone-bearing carbon (the carbonyl is a methyl ketone with no enolizable α-protons adjacent to the hydroxyl-bearing carbon), rendering it Tollens' test negative [1]. In contrast, 3-hydroxycyclohexanone possesses an α-hydrogen and gives a positive Tollens' test due to enolization and subsequent oxidation [1]. This differential reactivity provides a rapid benchtop method for distinguishing 4-hydroxyhexan-2-one from cyclic α-hydroxy ketones, confirming identity upon receipt from suppliers.

chemical reactivity tautomerization qualitative analysis

Stereochemical Discrimination in Pd(II)-Catalyzed Oxidation: (R)-Z-4-Hydroxy-2-hexanone vs. (R)-5-Hydroxy-3-hexanone

At low chloride concentration (0.1 M), PdCl₄²⁻ catalyzes the oxidation of chiral allylic alcohol (R)-(-)-Z-3-hexen-2-ol to a mixture of (R)-Z-4-hydroxy-2-hexanone and (R)-5-hydroxy-3-hexanone, with the configuration of the former consistent with syn-hydroxypalladation . This regiochemical outcome is distinct from that obtained with the corresponding (S)-allylic alcohol substrate, which would yield the enantiomeric products. The study establishes that the (R)-4-hydroxy-2-hexanone product arises from a stereospecific syn-addition pathway, a mechanistic feature exploitable in the rational design of Pd(II)-mediated oxidation sequences.

palladium catalysis oxidation hydroxypalladation stereochemistry

Procurement-Relevant Application Scenarios for (4R)-4-Hydroxyhexan-2-one


Chiral Building Block in Asymmetric Total Synthesis of Natural Products

The (4R)-configured α-hydroxy ketone motif serves as a versatile linchpin for constructing polyoxygenated natural products. The crystallographically proven absolute configuration [1] ensures that the stereochemical information embedded at C4 is faithfully transmitted to downstream intermediates, enabling the enantioselective synthesis of targets such as patulolide derivatives. Procurement of the single enantiomer eliminates the 50% material loss inherent in chiral resolution of the racemate and avoids the risk of diastereomeric mixtures that complicate purification.

Substrate for Directed Evolution of Aldolase Enzymes

In structure-guided engineering of fructose-6-phosphate aldolase, aliphatic ketones including 4-hydroxy-2-hexanone have been employed as non-hydroxylated nucleophile substrates to expand the enzyme's substrate promiscuity . The defined (R)-stereochemistry of the substrate allows researchers to probe the stereochemical preference of engineered aldolase variants with unambiguous assignment of product configuration, a prerequisite for interpreting directed evolution outcomes and for developing biocatalytic routes to chiral aldol adducts.

Mechanistic Probe in Palladium-Catalyzed Oxidation Stereochemistry Studies

The stereospecific formation of (R)-4-hydroxy-2-hexanone via syn-hydroxypalladation of enantiopure (R)-allylic alcohol precursors makes this compound a valuable mechanistic probe for investigating the stereochemical course of Wacker-type oxidations . Laboratories studying palladium catalysis can use the (4R)-enantiomer as a stereochemical tracer, where the retention or inversion of configuration at C4 reports on the operative mechanistic pathway under varying reaction conditions.

Analytical Standard for Chiral HPLC and GC Method Development

With a verified GC purity of ≥99.8% (area %) and a defined refractive index , (4R)-4-hydroxyhexan-2-one is suitable as a chiral reference standard for developing and validating enantioselective chromatographic methods. Its resolved (R)-configuration provides a benchmark retention time and elution order against which the (S)-enantiomer and racemate can be compared, supporting quality control workflows in pharmaceutical intermediate production.

Quote Request

Request a Quote for (4R)-4-hydroxyhexan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.